2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a triazolo-pyridazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: The synthesis begins with the formation of the triazolo-pyridazine core. This can be achieved by reacting a suitable hydrazine derivative with a pyridazine precursor under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a furan-2-carboxaldehyde derivative. This step typically requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction. This involves the reaction of the triazolo-pyridazine intermediate with a methoxybenzyl halide in the presence of a base such as potassium carbonate.
Final Acetylation Step: The final step involves the acetylation of the intermediate compound using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazolo-pyridazine moiety, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro triazolo-pyridazine derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide has shown promise in several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antitumor agent due to its ability to inhibit the growth of certain cancer cell lines.
Biological Research: The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, makes it a valuable tool for studying biochemical pathways.
Industrial Applications: Its unique chemical structure allows for its use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, it can bind to specific receptors on cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound shares a similar triazolo-pyridazine core but differs in the substituents attached to the core structure.
(E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones: These compounds also contain a furan ring and a triazine moiety, but their overall structure and functional groups differ.
Uniqueness
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and heterocyclic rings
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-14-5-2-4-13(10-14)11-20-18(25)12-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZGAMUDSPGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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